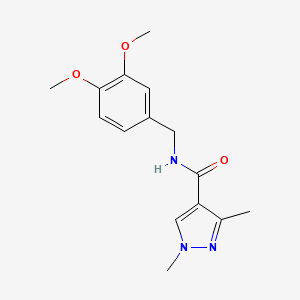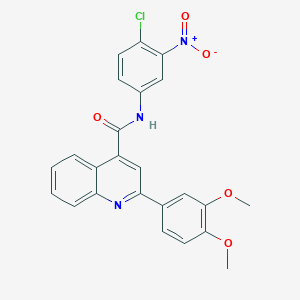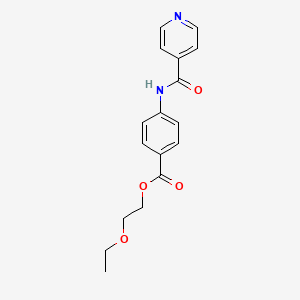![molecular formula C19H18N6O2 B6137855 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound that features both an indole and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling of the Indole and Tetrazole Moieties: The final step involves coupling the indole and tetrazole moieties through an amide bond formation, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the tetrazole group can enhance binding affinity and specificity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-[4-methoxyphenyl]propanamide: Lacks the tetrazole group, which may result in different binding properties and biological activities.
3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
The presence of both the indole and tetrazole moieties in 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide makes it unique compared to other similar compounds. This combination can result in enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research and drug discovery.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-27-18-8-7-14(10-17(18)25-12-21-23-24-25)22-19(26)9-6-13-11-20-16-5-3-2-4-15(13)16/h2-5,7-8,10-12,20H,6,9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIPLLBNIICVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![N-[4-(furan-2-yl)phenyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B6137805.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID](/img/structure/B6137809.png)
![5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B6137831.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)

![N-(2,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137864.png)
